3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid
Description
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid is a heterocyclic compound featuring a six-membered thiazinane ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, by protecting the amine functionality . This compound is utilized as a building block in medicinal chemistry, though commercial availability has been discontinued in some cases .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazinane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-6-16-5-4-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVMDHQHMAEZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid typically involves the formation of the thiazinane ring followed by the introduction of the tert-butoxycarbonyl group. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen functionalities under acidic or basic conditions. The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Strong acids such as trifluoroacetic acid or hydrochloric acid in methanol can be used to remove the tert-butoxycarbonyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group is introduced to protect the amine functionality during synthetic processes. The protection is achieved through nucleophilic addition-elimination reactions, forming a stable carbamate. The removal of the tert-butoxycarbonyl group is facilitated by strong acids, which protonate the carbonyl oxygen, leading to the formation of a carbocation that undergoes elimination and decarboxylation .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional comparisons:
Key Observations
The sulfone group in 3-[(tert-butoxy)carbonyl]-1,1-dioxo-1λ⁶,3-thiazinane-4-carboxylic acid increases polarity, improving aqueous solubility but reducing membrane permeability .
Biological Activity :
- The 4-chlorophenyl-substituted thiazolidine derivative demonstrates marked antimicrobial and antitumor activity, attributed to enhanced electron-withdrawing effects and aromatic interactions .
- Anthraimidazole-fused derivatives (e.g., compound 204) may exhibit DNA intercalation due to planar aromatic systems but face solubility challenges .
Synthetic Utility :
- The Boc group in the target compound stabilizes intermediates during solid-phase peptide synthesis, whereas unprotected analogs (e.g., 1,3-thiazinane-4-carboxylic acid) are more reactive but less stable .
- Complex derivatives (e.g., compound in ) require multi-step synthesis, limiting scalability but enabling precise functionalization for targeted therapies.
Biological Activity
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid is an organic compound characterized by its thiazinane ring structure, which includes both sulfur and nitrogen atoms. This compound is notable for its applications in organic synthesis, particularly as a protecting group for amines. Its biological activity is under investigation for potential therapeutic applications and its role in biochemical processes.
- Molecular Formula : C10H17NO4S
- Molecular Weight : 233.31 g/mol
- CAS Number : 590409-14-6
- Physical State : Solid (white to almost white powder)
- Melting Point : 103°C to 107°C
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its interactions with biological targets and its potential therapeutic implications.
The compound acts primarily as a protecting group during synthetic processes. The tert-butoxycarbonyl (Boc) group protects the amine functionality from unwanted reactions. Upon removal under acidic conditions, it can reveal free amines which are crucial for further biological interactions.
Case Studies and Applications
-
Synthetic Intermediate :
- Used extensively in the synthesis of complex organic molecules, particularly in peptide synthesis where amine protection is critical.
- Facilitates the study of enzyme mechanisms and protein modifications due to its ability to form stable intermediates.
-
Potential Therapeutic Applications :
- Investigated for its role in drug development, especially in the context of compounds that target specific biological pathways.
- Early studies suggest that derivatives of this compound may exhibit anti-inflammatory and antimicrobial properties, although further research is required to substantiate these claims.
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Biochemical Interactions :
- The sulfur atom within the thiazinane ring allows for unique oxidation and substitution reactions, potentially leading to novel therapeutic agents.
- Ongoing research aims to elucidate the specific biological pathways influenced by this compound and its derivatives.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| N-tert-Butoxycarbonyl-thiazolidine carboxylic acid | Thiazolidine Ring | Used in peptide synthesis |
| tert-Butoxycarbonyl-protected amino acids | Amino Acid Derivative | Commonly used in organic synthesis |
| 1,3-Thiazolidine-4-carboxylic acid | Thiazolidine Ring | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
